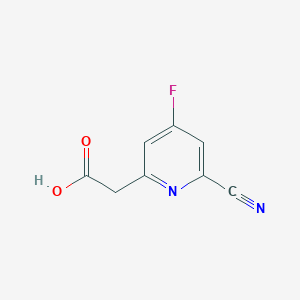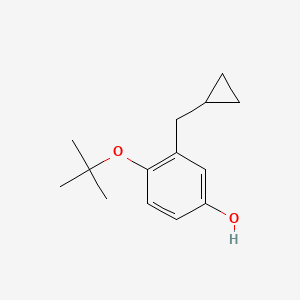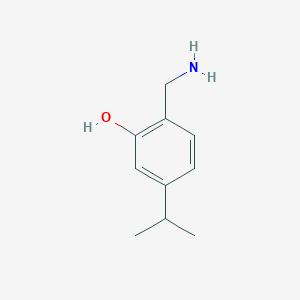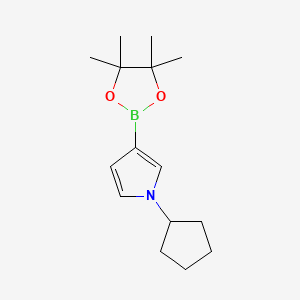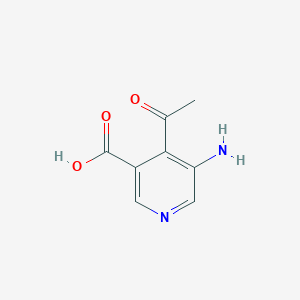
4-Acetyl-5-aminonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-aminonicotinic acid: is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an acetyl group at the 4th position and an amino group at the 5th position on the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-aminonicotinic acid typically involves the nitration of 3-methylpyridine to form 3-methyl-4-nitropyridine, followed by reduction to 4-amino-3-methylpyridine. The acetylation of this intermediate yields this compound. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-5-aminonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted nicotinic acids, aminonicotinic acids, and their derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 4-Acetyl-5-aminonicotinic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of drugs targeting various diseases. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. It can also be employed in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 4-Acetyl-5-aminonicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl and amino groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
5-Aminonicotinic acid: Similar structure but lacks the acetyl group at the 4th position.
Nicotinic acid:
Uniqueness: 4-Acetyl-5-aminonicotinic acid is unique due to the presence of both acetyl and amino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-acetyl-5-aminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-5(8(12)13)2-10-3-6(7)9/h2-3H,9H2,1H3,(H,12,13) |
Clave InChI |
WMTUHEFBPSSYBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=NC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





